Bromocresol Purple

Catalog No.
S571989
CAS No.
115-40-2
M.F
C21H16Br2O5S
M. Wt
540.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol Purple

CAS Number

115-40-2

Product Name

Bromocresol Purple

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol

Molecular Formula

C21H16Br2O5S

Molecular Weight

540.2 g/mol

InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3

InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in alcohol, dilute alkalies

Synonyms

4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol S,S-dioxide;4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[6-bromo-o-cresol S,S-Dioxide;α,α-Bis(5-bromo-4-hydroxy-m-tolyl)-α-hydroxy-o-toluenesulfonic Acid γ-Sultone;3H-2,1-Benzoxathiole, phe

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

The exact mass of the compound Bromocresol purple is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, dilute alkaliesin water, 7.3x10-3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromocresol Purple (BCP, CAS 115-40-2) is a sulfonephthalein dye widely utilized as a precision pH indicator and highly specific protein-binding reagent. Exhibiting a distinct colorimetric transition from yellow to purple across a pH range of 5.2 to 6.8 (pKa ~6.3), BCP is a critical component in microbial media, plant tissue culture, and high-precision spectrophotometric titrations [1]. Beyond its acid-base properties, BCP demonstrates exceptional procurement value in clinical diagnostics due to its highly specific binding affinity for human serum albumin (HSA), making it a preferred alternative to broader-binding analogs in automated diagnostic assays [2].

Substituting BCP with closely related sulfonephthalein analogs, such as Bromocresol Green (BCG) or Phenol Red (PR), compromises assay accuracy and process control. In clinical albumin quantification, BCG non-specifically binds to acute-phase α-globulins, leading to severe overestimation of albumin in hypoalbuminemic patients [1]. In environmental alkalinity titrations, substituting BCP with PR or BCG fails because BCP uniquely bridges a two-log-unit pKa gap, providing the exact protonation characteristics required for residual acid measurements [2]. Furthermore, in sol-gel optical sensors, BCP offers superior resistance to oxidation and leaching in concentrated acids compared to common in-class substitutes [3].

Elimination of Globulin-Interference in Serum Albumin Quantification

In colorimetric serum albumin assays, Bromocresol Green (BCG) is prone to non-specific binding with acute-phase α-globulins, leading to significant overestimation of albumin levels. Comparative clinical studies demonstrate that in severe hypoalbuminemia (albumin ≤20 g/L), BCG overestimates albumin concentrations by an average of 9.92 g/L compared to capillary zone electrophoresis (CZE) [1]. In contrast, Bromocresol Purple (BCP) binds specifically to albumin, yielding a mean difference of less than 1.0 g/L against the CZE baseline[1]. This quantitative superiority makes BCP the mandatory procurement choice for accurate hemodialysis monitoring and diagnostic formulations.

Evidence DimensionAlbumin overestimation bias in severe hypoalbuminemia
Target Compound DataBCP: < 1.0 g/L mean bias vs CZE
Comparator Or BaselineBCG: 9.92 g/L mean positive bias vs CZE
Quantified DifferenceBCP reduces diagnostic overestimation error by approximately 9 g/L.
ConditionsHuman serum samples (albumin ≤20 g/L) compared against Capillary Zone Electrophoresis.

Prevents the dangerous overestimation of patient nutritional status in clinical settings, ensuring accurate diagnostic assay performance.

Bridging the pKa Gap in High-Precision Alkalinity Titrations

For high-precision spectrophotometric measurements of seawater and freshwater alkalinity, the sulfonephthalein indicator must precisely match the pH of the residual acid. There is a nearly two-log-unit gap in pK2 between mildly alkaline indicators like Phenol Red (pK2 ~7.9) and acidic indicators like Bromocresol Green (pK2 ~4.7) [1]. Purified Bromocresol Purple, with a pK2 of approximately 6.3, perfectly fills this gap [1]. It is one of the only sulfonephthalein indicators with a pK2 low enough to accurately measure residual acid in total alkalinity titrations (pH 4.0 to 6.3) without the >0.1 pH unit errors introduced by unpurified or mismatched dyes [1].

Evidence DimensionpK2 suitability for residual acid titration
Target Compound DataBCP: pK2 ~6.3 (optimal for pH 4.0–6.3 range)
Comparator Or BaselinePhenol Red (pK2 ~7.9) and Bromocresol Green (pK2 ~4.7)
Quantified DifferenceBCP bridges a critical 2.0 pH unit gap in pK2, enabling accurate residual acid measurement where other indicators fail.
ConditionsSpectrophotometric seawater/freshwater alkalinity titrations at 298.15 K.

Allows analytical chemists and oceanographers to accurately quantify total alkalinity and residual acid without relying on fundamentally mismatched indicator pKa values.

Optimal pH Transition Range for Plant and Microbial Media

The pH of plant tissue culture and specific microbial media must be tightly maintained, typically around pH 5.8. Bromocresol Purple transitions from yellow to purple between pH 5.2 and 6.8, perfectly bracketing this critical physiological range [1]. Bromocresol Green, a common alternative, transitions from pH 3.8 to 5.4, which is too acidic to detect upward pH drifts in standard media [1]. When used in a 3:1 ratio with BCG, BCP enables a highly sensitive 'traffic light' visual system (blue at high pH, green at 5.5–6.5, yellow at low pH) that cannot be achieved with BCG alone[1].

Evidence DimensionColorimetric pH transition range
Target Compound DataBCP: pH 5.2 (yellow) to 6.8 (purple)
Comparator Or BaselineBCG: pH 3.8 (yellow) to 5.4 (blue)
Quantified DifferenceBCP shifts the upper detection limit by +1.4 pH units, aligning exactly with the pH 5.8 target of standard biological media.
Conditions0.1 M phosphate buffered solution for plant shoot culture media.

Ensures that media manufacturers and cell culture laboratories can visually detect critical pH deviations that would otherwise compromise cell viability.

Enhanced Stability in Sol-Gel Optical Sensor Matrices

In the development of optical sensors for harsh environments (e.g., concentrated strong acids or multiphase microreactors), the indicator dye must resist oxidation and leaching. Bromocresol Purple demonstrates exceptional chemical stability in concentrated HCl and robust immobilization within vinyltriethoxysilane-tetraethoxysilane (VTES-TEOS) sol-gel networks [1]. When doped into these matrices, BCP resists leaching significantly better than generic dyes and maintains a stable, reversible protonation-deprotonation response, enabling real-time hue-based monitoring of multiphase saponification reactions with droplet-level resolution [2].

Evidence DimensionMatrix stability and oxidation resistance
Target Compound DataBCP: Stable immobilization in VTES-TEOS with reversible hue shift (41° to 50°).
Comparator Or BaselineUnoptimized generic dyes (prone to leaching and signal degradation in HCl).
Quantified DifferenceBCP prevents leaching in concentrated acids and provides stable droplet-level resolution in microreactors.
ConditionsVTES-TEOS sol-gel thin films evaluated in multiphase microreactor channels.

Enables the procurement of a reliable, long-lasting indicator for industrial IoT-enabled process control and continuous flow microreactors.

Clinical Diagnostic Reagents for Albumin Quantification

BCP is the essential dye for formulating automated serum albumin assays, specifically chosen over BCG to eliminate alpha-globulin interference and prevent the overestimation of albumin in hemodialysis and hypoalbuminemic patients [1].

High-Precision Oceanographic and Environmental Titrations

Purified BCP is procured for spectrophotometric total alkalinity titrations, where its specific pK2 (~6.3) allows for the exact measurement of residual acid in seawater and estuarine samples, a requirement for climate monitoring [2].

Microbial and Plant Tissue Culture Media

BCP is utilized as the primary pH indicator in specialized broths (like Moeller decarboxylase media) and plant culture gels, providing a clear visual transition across the critical pH 5.2 to 6.8 range [3].

Sol-Gel Optical Sensors for Industrial Process Control

BCP is incorporated into VTES-TEOS sol-gel thin films to create robust, non-leaching optical sensors capable of real-time, non-invasive pH monitoring in concentrated acids and multiphase microreactors [4].

Physical Description

Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]

Color/Form

Minute, slightly yellow crystals

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

539.90647 Da

Monoisotopic Mass

537.90852 Da

Heavy Atom Count

29

LogP

log Kow = 6.08 (est)

Melting Point

241.5 °C

UNII

201C22C3EC

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 222 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 215 of 222 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

1.15X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

115-40-2

Wikipedia

Bromocresol_purple

Methods of Manufacturing

Prepared by treating o-cresol red with bromine in glacial acetic acid.

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Last modified: 08-15-2023

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